molecular formula C15H17NO3 B2369686 (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one CAS No. 1322262-39-4

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one

Cat. No. B2369686
CAS RN: 1322262-39-4
M. Wt: 259.305
InChI Key: JWJOYVYHMQZWSD-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one, commonly known as TMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMB is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring that contains both nitrogen and oxygen atoms. TMB is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of new compounds and understanding their structural properties is a key area of scientific research involving (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one. For instance, the synthesis of palladium(II) and gold(I) complexes with a new O-functionalized N-heterocyclic carbene ligand, including 1-(o-methoxybenzyl)-3-tert-butylimidazol-2-ylidene, showcases the compound's utility in developing novel organometallic complexes. These complexes are studied for their structural characteristics, which are crucial for catalytic applications, indicating the potential for (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one derivatives in enhancing catalytic reactions (Ray, Shaikh, & Ghosh, 2007).

Antiradical Activity

The compound's derivatives demonstrate significant antiradical activity, which is vital for potential therapeutic applications. For example, the reaction of benzoxazole-2-thione with 3,5-di-tert-butyl-4-hydroxybenzylacetate to afford derivatives with varied antiradical activities highlights the compound's applicability in creating antioxidants. These activities are crucial in the development of treatments and interventions for diseases associated with oxidative stress (Gataullina et al., 2017).

Antimicrobial and Cytotoxic Activities

The synthesis of chemically modified chitosan biopolymers using derivatives of (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one and their subsequent antimicrobial efficacies indicate the compound's potential in biomedical applications. These modified biopolymers demonstrate excellent activity against various bacterial and fungal strains, providing insights into the development of new antimicrobial agents. Furthermore, the study of their swelling properties and cytotoxic activities against cancer and normal cells in vitro underscores the versatility of (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one derivatives in therapeutic applications (Azmy, Hashem, Mohamed, & Negm, 2019).

Catalytic Applications

The compound's derivatives show potential in catalytic applications, as seen in the efficient and E-selective synthesis of an antiarthritic drug candidate using alpha-methoxy-p-quinone methide derivatives. This method provides a practical and highly selective synthesis route for pharmaceutical compounds, demonstrating the application of (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one derivatives in pharmaceutical synthesis (Inagaki, Haga, Kobayashi, Ohta, Kamata, & Tsuri, 2002).

properties

IUPAC Name

(4Z)-2-tert-butyl-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2,3)14-16-11(13(17)19-14)9-10-7-5-6-8-12(10)18-4/h5-9H,1-4H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJOYVYHMQZWSD-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC2=CC=CC=C2OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=N/C(=C\C2=CC=CC=C2OC)/C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one

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